1,14-Tetradecanediamine

Description

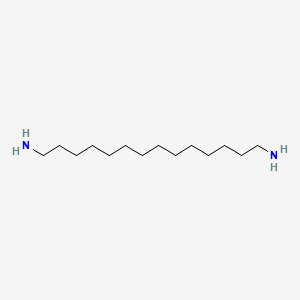

Structure

3D Structure

Properties

IUPAC Name |

tetradecane-1,14-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVPBWBOFXVAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN)CCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228072 | |

| Record name | 1,14-Tetradecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-02-6 | |

| Record name | 1,14-Tetradecanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,14-Tetradecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-tetradecanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,14 Tetradecanediamine and Its Derivatives

Chemo-Enzymatic and Biotechnological Routes to 1,14-Tetradecanediamine and Related Long-Chain Diamines

The increasing demand for sustainable chemical production has spurred the development of biological and chemo-enzymatic methods for synthesizing diamines from renewable resources. nih.gov These approaches offer an attractive alternative to traditional petroleum-based chemical synthesis. researchgate.netnih.gov

Enzymatic Catalysis in Diamine Synthesis

Enzymatic catalysis presents a powerful tool for the synthesis of diamines under mild reaction conditions with high selectivity. gla.ac.uk Enzymes like diamine oxidase can catalyze the oxidation of diamines to their corresponding aminoaldehydes, which are valuable intermediates in organic synthesis. gla.ac.uk For instance, the oxidation of cadaverine (B124047) (1,5-pentanediamine) using diamine oxidase is a key step in the synthesis of the alkaloid cryptopleurine. gla.ac.uk The substrate specificity of diamine oxidase has been studied with various α,ω-diamines, showing that diamines with chain lengths from five to seven carbons exhibit the best binding affinity. gla.ac.uk

While direct enzymatic synthesis of 1,14-tetradecanediamine is not extensively documented, the principles of enzymatic catalysis can be applied. Amide bond synthetases, for example, have the potential to be engineered to catalyze the condensation of diamines and dicarboxylic acids, which would be significant for the whole-cell production of polyamides. nih.gov Chemo-enzymatic processes, which combine chemical and enzymatic steps, offer a versatile approach. For example, a laccase/TEMPO system can be used for the oxidation of benzylic alcohols to aldehydes, which can then undergo a Pictet-Spengler reaction to form tetrahydroisoquinolines in a one-pot process. mdpi.com This highlights the potential for designing multi-step chemo-enzymatic pathways for complex molecules. nih.govmdpi.com

Genetic Engineering Strategies for Enhanced Precursor Production

Genetic engineering plays a crucial role in developing microbial cell factories for the production of diamines. nih.govyoutube.com By manipulating the metabolic pathways of microorganisms like Escherichia coli and Corynebacterium glutamicum, researchers can enhance the production of diamine precursors. researchgate.netnih.gov These engineered microbes can be designed to convert renewable feedstocks into valuable chemicals. researchgate.net

The core of this strategy involves identifying and optimizing biosynthetic pathways. nih.gov For instance, the biosynthesis of common diamines like putrescine (1,4-diaminobutane) and cadaverine has been well-established in microbes, with high titers achieved through metabolic engineering. nih.gov While the focus has been on shorter-chain diamines, these established systems provide a foundation for producing longer-chain diamines like 1,14-tetradecanediamine. nih.gov The key is to identify or engineer enzymes with specificity for longer-chain substrates and to optimize the metabolic flux towards the desired product.

Genetic engineering techniques, such as the use of plasmids to introduce new genes into bacteria, allow for the production of specific proteins and enzymes. youtube.compbslearningmedia.org This can include enzymes that are part of a synthetic pathway for 1,14-tetradecanediamine. By introducing heterologous pathways and using tools like CRISPR-Cas9 for precise genome editing, yeast and other microorganisms can be transformed into efficient cell factories for a wide range of chemicals. nih.govyoutube.com For example, an autonomous bacterial strain has been created that can biosynthesize and genetically incorporate the non-canonical amino acid 3,4-dihydroxy-L-phenylalanine (DOPA) into proteins. nih.gov This demonstrates the power of genetic engineering to expand the chemical repertoire of living organisms.

Organic Synthetic Transformations Leading to 1,14-Tetradecanediamine

Traditional organic synthesis remains a vital approach for the preparation of 1,14-tetradecanediamine and its derivatives, offering flexibility in substrate scope and the ability to produce complex, functionalized analogues.

Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for the synthesis of amines. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com This reaction involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.comorganicchemistrytutor.com Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

For the synthesis of 1,14-tetradecanediamine, a suitable dicarbonyl compound, such as a dialdehyde (B1249045) or diketone with a twelve-carbon chain, could be subjected to reductive amination with ammonia (B1221849) or a protected amine. This method offers a straightforward route to the target diamine. The reaction is generally high-yielding and tolerates a wide range of functional groups. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines and iminium ions over aldehydes and ketones. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH4 | Can be used, but may also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Decaborane | B10H14 | Used for the reductive amination of aldehydes and ketones in methanol. organic-chemistry.org |

| Hydrogen gas with a metal catalyst | H2/Pd/C, H2/Ni | A classic method for reduction, also applicable to reductive amination. youtube.comorganic-chemistry.org |

Multi-Step Conversions for Functionalized 1,14-Tetradecanediamine Analogues

The synthesis of functionalized analogues of 1,14-tetradecanediamine often requires multi-step reaction sequences. youtube.comyoutube.com These syntheses allow for the introduction of various functional groups and stereocenters along the carbon chain. A common strategy involves the use of bifunctional starting materials that can be elaborated at both ends of the molecule.

For example, starting from a long-chain diol or dihalide, a series of transformations such as oxidation, nucleophilic substitution, and protection/deprotection steps can be employed to build the desired functionalized diamine. Retrosynthetic analysis is a key tool in planning these multi-step syntheses, allowing for the logical disconnection of the target molecule into simpler, commercially available starting materials. youtube.com

Stereoselective Synthesis of Chiral 1,14-Tetradecanediamine Derivatives

The synthesis of chiral diamines is of significant interest, as these compounds are valuable as chiral ligands, auxiliaries, and building blocks for pharmaceuticals. researchgate.net Several strategies have been developed for the stereoselective synthesis of diamines. bohrium.com

One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids. mdpi.com For instance, long-chain chiral diamines and tetramines have been synthesized starting from natural α-amino acids like phenylalanine and lysine. mdpi.com This method provides access to enantiomerically pure products. mdpi.com

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a reaction that forms a new stereocenter. rsc.org This can include catalytic asymmetric diamination of alkenes or the ring-opening of meso-aziridines with nitrogen nucleophiles. rsc.org The use of chiral N-tert-butanesulfinyl imines is another effective method for the stereocontrolled synthesis of chiral amines. mdpi.com The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine. mdpi.com While these methods have been primarily applied to the synthesis of 1,2- and 1,3-diamines, the underlying principles can be extended to the synthesis of chiral long-chain diamines like derivatives of 1,14-tetradecanediamine.

Process Intensification and Scale-Up Considerations in 1,14-Tetradecanediamine Production

The transition from laboratory-scale synthesis to industrial production of 1,14-tetradecanediamine necessitates a focus on process intensification (PI) and careful scale-up strategies. The primary goals are to enhance efficiency, reduce costs, minimize environmental impact, and ensure process safety and reproducibility.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. harvard.edu Key principles of PI applicable to 1,14-tetradecanediamine production include maximizing the effectiveness of molecular events and providing a uniform process experience for all molecules. harvard.edu This is often achieved by shifting from traditional batch reactors to continuous flow systems. unito.itfrontiersin.org

Continuous flow synthesis offers numerous advantages, such as superior heat and mass transfer, which improves reaction control, yield, and safety. unito.itfrontiersin.org For a reaction like the amination of 1,14-tetradecanediol, which can be exothermic, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing runaway reactions and the formation of byproducts. flinders.edu.au Enabling technologies such as reactive extrusion, which activates chemical reactions through mechanical force in a continuous flow, or the use of catalyst-coated tube reactors, represent advanced PI strategies. frontiersin.orgresearchgate.net

Scaling up the production of 1,14-tetradecanediamine introduces significant challenges. Direct geometric scaling of batch reactors often leads to decreased performance due to heat and mass transfer limitations. Therefore, a crucial aspect of scale-up is the optimization of reaction conditions and equipment design. rsc.org This involves developing cheaper, greener, and safer synthetic routes by increasing yields, shortening reaction times, and reducing waste. rsc.org

A techno-economic analysis is vital for evaluating the commercial viability of the manufacturing process. researchgate.netdlr.de This assessment considers the costs of raw materials (e.g., 1,14-tetradecanediol), energy consumption for heating and separation, and capital expenditure for equipment like high-pressure hydrogenators or specialized reactors. rsc.orgnih.gov For instance, the production of green ammonia, a related process, is heavily influenced by the cost of hydrogen and the energy required for the process, highlighting the importance of efficient energy use in diamine production as well. dlr.deunit.no

Table 1: Process Intensification and Scale-Up Strategies for 1,14-Tetradecanediamine Production

| Consideration | Conventional Batch Process | Intensified Continuous Flow Process | Key Benefits of Intensification |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent thermal control. flinders.edu.au | Improved safety, higher selectivity, reduced byproduct formation. |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Efficient mixing in microchannels or packed beds. flinders.edu.au | Faster reaction rates, increased yield, process consistency. |

| Safety | Large volumes of hazardous materials held at reaction conditions. | Small reactor hold-up volume; inherent safety. rsc.org | Reduced risk of runaway reactions and minimized impact of potential failures. |

| Scalability | Difficult; performance often decreases upon scale-up. | Scaled by operating for longer times or by numbering-up (parallel reactors). rsc.org | More predictable and linear scale-up, faster development time. |

| Downstream Processing | Batch-wise purification, often complex. | Integration of in-line separation and purification is possible. flinders.edu.au | Simplified workup, potential for fully continuous "end-to-end" process. unito.it |

| Economic Factors | Higher capital cost for large vessels; potentially high energy costs. | Lower capital cost for smaller equipment; reduced energy consumption. unit.no | Lower production costs, smaller plant footprint. harvard.edu |

Novel Reagent Development for 1,14-Tetradecanediamine Synthesis

The synthesis of 1,14-tetradecanediamine, primarily through the reductive amination of a C14 dialdehyde or the direct amination of 1,14-tetradecanediol, has been significantly advanced by the development of novel reagents and catalysts. These innovations aim to improve selectivity, efficiency, and sustainability compared to traditional methods.

Reductive amination is a cornerstone for amine synthesis, involving the reaction of a carbonyl compound with ammonia to form an imine, which is subsequently reduced. researchgate.netnih.govyoutube.com The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the starting carbonyl groups. nih.gov

Advanced Hydride Reagents: While sodium borohydride (NaBH₄) can be used, it may require specific conditions like solvent choice (methanol) or the use of activators to be effective and can sometimes lead to overalkylation. organic-chemistry.org A significant advancement was the introduction of more selective borohydride reagents.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent has become widely used due to its remarkable selectivity for reducing imines and iminium ions in the presence of aldehydes or ketones. harvard.edunih.gov Its reduced reactivity, attributed to the electron-withdrawing and sterically bulky acetoxy groups, prevents the reduction of the starting dialdehyde. nih.gov It operates under mild, often slightly acidic conditions, and is compatible with a wide range of functional groups. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines under mildly acidic conditions (pH 6-7). harvard.edu However, its high toxicity and the potential generation of hydrogen cyanide limit its application on an industrial scale. harvard.edu

Novel Catalytic Systems: Catalytic methods, which use a substoichiometric amount of a catalyst with a terminal reductant like hydrogen gas (H₂) or formic acid, represent a greener and more atom-economical approach. researchgate.netfrontiersin.org

Homogeneous Catalysts: Transition metal complexes are highly effective. Ruthenium catalysts, such as those generated from [Ru(CO)₁₂] or [RuCl₂(p-cymene)]₂, have shown excellent performance in the amination of diols and the reductive amination of aldehydes. organic-chemistry.orgnih.gov Similarly, iridium complexes are effective for transfer hydrogenation, using formic acid as a safe and readily available hydrogen source. organic-chemistry.org

Heterogeneous Catalysts: For large-scale production, solid-supported catalysts are preferred for their ease of separation and recyclability. Recent developments include highly active amorphous cobalt nanoparticles, which can catalyze reductive amination with aqueous ammonia and H₂ under relatively mild conditions. mdpi.com Supported noble metal catalysts, such as platinum on carbon, have also been optimized for the reductive alkylation of amines. frontiersin.org

Biocatalysts (Enzymes): A frontier in reagent development is the use of biocatalysts. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of ketones and aldehydes with high efficiency and, for chiral centers, near-perfect stereoselectivity. nih.gov In these systems, ammonium (B1175870) formate (B1220265) can serve as both the nitrogen source and the source of reducing equivalents (via a coupled formate dehydrogenase), with water and inorganic carbonate as the only byproducts, representing an exceptionally green synthetic route. nih.gov

Table 2: Comparison of Modern Reagents for Reductive Amination

| Reagent/Catalyst System | Type | Key Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Stoichiometric Hydride | Highly selective for imines over carbonyls. nih.gov | Mild, often with acetic acid catalyst in solvents like DCE. organic-chemistry.org | High yield, excellent functional group tolerance, operational simplicity. harvard.edu | Stoichiometric waste generation. |

| [RuCl₂(p-cymene)]₂ / H₂ | Homogeneous Catalyst | Efficient catalytic hydrogenation of imines. | H₂ gas (1-50 bar), various solvents. | High catalytic efficiency, low catalyst loading. organic-chemistry.org | Requires pressure equipment, potential for metal contamination in product. |

| Amine Dehydrogenase (AmDH) | Biocatalyst | High selectivity, operates in water. nih.gov | Aqueous buffer (e.g., ammonium formate), 20-60 °C. nih.gov | Extremely green process, high atom economy, biodegradable catalyst. nih.gov | Limited substrate scope, potential enzyme stability issues. |

| Amorphous Cobalt Nanoparticles / H₂ | Heterogeneous Catalyst | Highly active non-noble metal catalyst. mdpi.com | H₂ gas (1-10 bar), 80 °C, aq. NH₃. mdpi.com | Low cost, high selectivity, catalyst is recyclable. | May require specific preparation; potential for leaching. |

1,14 Tetradecanediamine in Advanced Polymer Science and Engineering

Monomer Applications in High-Performance Polymer Synthesis

As a difunctional monomer, 1,14-tetradecanediamine can react with other difunctional monomers, such as diacids, dianhydrides, and diisocyanates, to form a variety of condensation polymers. The long aliphatic chain of this diamine is a key structural feature that influences the properties of the resulting polymers.

Polyamide Synthesis Utilizing 1,14-Tetradecanediamine as a Diamine Monomer

Polyamides synthesized from 1,14-tetradecanediamine exhibit distinct characteristics due to the long methylene (B1212753) sequence in their repeating units. The incorporation of this long-chain diamine generally leads to polyamides with lower melting points and glass transition temperatures compared to those synthesized with shorter-chain diamines. This is attributed to the increased flexibility of the polymer chains and reduced density of amide groups, which are responsible for strong intermolecular hydrogen bonding.

Research has shown that polyamides derived from long-chain diamines like 1,14-tetradecanediamine display lower water absorption. snu.ac.kr This property is highly desirable in applications where dimensional stability in humid environments is critical. The hydrophobic nature of the long aliphatic chain minimizes moisture uptake, thus preserving the mechanical and electrical properties of the polymer.

The synthesis of polyamides from 1,14-tetradecanediamine can be achieved through various polycondensation methods, including melt polymerization and solution polymerization, with a range of diacids. The choice of the diacid comonomer allows for further tuning of the polyamide's properties. For example, the use of aromatic diacids can enhance the thermal stability and mechanical strength of the resulting semi-aromatic polyamide.

While specific data for polyamides based solely on 1,14-tetradecanediamine is not extensively available in open literature, the general trend for polyamides with increasing aliphatic chain length suggests a decrease in melting point and an increase in flexibility.

Table 1: General Effect of Increasing Aliphatic Diamine Chain Length on Polyamide Properties

| Property | Effect of Increasing Diamine Chain Length |

| Melting Temperature (Tm) | Decreases |

| Glass Transition Temperature (Tg) | Decreases |

| Crystallinity | Generally decreases |

| Water Absorption | Decreases |

| Flexibility | Increases |

| Tensile Strength | Generally decreases |

| Elongation at Break | Generally increases |

Polyimide and Polyester Synthesis Incorporating 1,14-Tetradecanediamine

In the realm of high-performance polymers, polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of 1,14-tetradecanediamine into a polyimide backbone introduces flexibility, which can improve the processability of these often rigid polymers. The long aliphatic chain can act as a "flexibilizing" segment, lowering the glass transition temperature and melting viscosity. This can be particularly advantageous in applications requiring melt processability, such as in the fabrication of films and coatings. While 1,14-tetradecanediamine is cited as a potential monomer for polyimides, detailed studies and specific property data for such polymers are limited in publicly accessible research. snu.ac.kr

Similarly, the synthesis of polyesters can involve the use of 1,14-tetradecanediamine, typically by reacting it with a dicarboxylic acid to form a polyesteramide, or by using it to create a diol precursor which is then polymerized. The long aliphatic chain of the diamine would be expected to impart increased flexibility and hydrophobicity to the polyester, potentially improving its impact strength and moisture resistance. However, specific research detailing the synthesis and properties of polyesters directly derived from 1,14-tetradecanediamine is not widely documented.

Synthesis of Polyurethanes and Polyureas from 1,14-Tetradecanediamine

1,14-Tetradecanediamine is a valuable building block in the synthesis of polyurethanes and polyureas. In these reactions, the diamine acts as a chain extender or curative, reacting with isocyanate groups. The choice between an aliphatic diamine like 1,14-tetradecanediamine and an aromatic diamine significantly impacts the properties of the final polymer. Aliphatic diamines lead to the formation of light-stable polyurethanes and polyureas that are clear and resistant to UV degradation. tri-iso.com

In polyurethane formulations, 1,14-tetradecanediamine can be used in dual-cure adhesive systems. acs.org For instance, it can be encapsulated and then released by a trigger, such as heat, to react with isocyanate prepolymers. The long aliphatic chain of the diamine can contribute to the flexibility and toughness of the cured adhesive.

For polyureas, the reaction between a diamine and a diisocyanate is typically very fast. The use of a long-chain diamine like 1,14-tetradecanediamine can influence the reaction rate and the morphology of the resulting polyurea. The flexible nature of the C14 chain can affect the phase separation between the hard and soft segments in segmented polyurethanes and polyureas, which in turn governs their mechanical properties.

Copolymers and Block Copolymers Derived from 1,14-Tetradecanediamine

The incorporation of 1,14-tetradecanediamine into copolymers and block copolymers allows for precise control over the final material's properties by combining the characteristics of different polymer segments.

Tailoring Polymer Architecture through 1,14-Tetradecanediamine Incorporation

In block copolymers, 1,14-tetradecanediamine can be used to create flexible, hydrophobic blocks. For example, a polyamide block synthesized from 1,14-tetradecanediamine could be combined with a rigid aromatic polyamide block to create a thermoplastic elastomer with both high-temperature resistance and flexibility. The long aliphatic segment would constitute the "soft" block, while the aromatic polyamide would form the "hard" block. This phase-separated morphology is key to the elastomeric behavior of the material.

Modulating Polymer Properties via Co-monomer Selection with 1,14-Tetradecanediamine

The properties of polymers containing 1,14-tetradecanediamine can be further fine-tuned by the careful selection of co-monomers. For instance, in polyamide synthesis, copolymerizing 1,14-tetradecanediamine with a shorter-chain diamine allows for the modulation of properties such as melting point, stiffness, and water absorption.

Similarly, in the synthesis of semi-aromatic polyamides, the ratio of 1,14-tetradecanediamine to an aromatic diamine, and the choice of the diacid (aliphatic versus aromatic), can be adjusted to achieve a desired balance of thermal stability, mechanical strength, and processability. For example, increasing the content of 1,14-tetradecanediamine would likely enhance flexibility and reduce moisture sensitivity, while increasing the proportion of aromatic monomers would enhance rigidity and thermal performance. This ability to tailor properties makes 1,14-tetradecanediamine a valuable component in the design of advanced polymeric materials for specific engineering applications.

Advanced Polymer Characterization Techniques for 1,14-Tetradecanediamine-Based Polymers

The comprehensive characterization of polymers derived from 1,14-tetradecanediamine is crucial for understanding their behavior and optimizing them for specific applications. Due to the long aliphatic chain of the diamine, these polymers, typically long-chain polyamides (PAs), possess unique structural features that necessitate a multi-faceted analytical approach. Advanced characterization techniques are employed to elucidate their molecular, thermal, mechanical, and morphological properties. dntb.gov.uaelsevier.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental. DSC is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For long-chain polyamides, the presence of the lengthy methylene sequence from 1,14-tetradecanediamine influences these transitions, often resulting in a high degree of crystallinity and distinct melting behavior. ensingerplastics.com TGA is employed to assess thermal stability and degradation profiles, which is critical for defining the processing window and service temperature limits of the material. honyplastic.com

Spectroscopic and Diffraction Methods: Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure, particularly the formation of amide linkages, and to study hydrogen bonding within the polymer matrix. X-ray Diffraction (XRD) is indispensable for analyzing the crystalline structure. Long-chain polyamides can exhibit different crystalline polymorphs (e.g., α and β forms), and XRD helps identify the dominant form, calculate the degree of crystallinity, and determine the spacing between polymer chains (Bragg spacings). uni-halle.dersc.org The long methylene sequence in 1,14-tetradecanediamine-based polymers significantly influences the packing of the individual stems within these polymorphs. uni-halle.de

Mechanical Analysis: Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the material over a range of temperatures and frequencies. It measures the storage modulus (E'), loss modulus (E''), and tan delta, which are correlated with properties like stiffness, energy dissipation, and glass transition. uni-halle.de Tensile testing is used to determine fundamental mechanical properties such as tensile modulus, tensile strength, and elongation at break, which are often enhanced in polymers with well-organized crystalline structures. acs.org

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and internal morphology of the polymers. elsevier.com These methods can reveal details about the spherulitic structures, phase separation in blends or composites, and the dispersion of any additives or fillers.

Table 1: Summary of Characterization Techniques for 1,14-Tetradecanediamine Polymers

| Technique | Property Measured | Key Insights for 1,14-Tetradecanediamine Polymers |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm, Tc) | Determines melting and crystallization behavior influenced by the long C14 chain; assesses crystallinity. |

| Thermogravimetric Analysis (TGA) | Mass loss vs. temperature | Evaluates thermal stability and decomposition kinetics, defining the upper service temperature. honyplastic.com |

| X-ray Diffraction (XRD) | Crystalline structure, polymorphism | Identifies crystal forms (e.g., α, β), degree of crystallinity, and lamellar thickness. uni-halle.dersc.org |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (E', E'', tan δ) | Reveals temperature-dependent stiffness and damping behavior; identifies relaxation events. uni-halle.de |

| Tensile Testing | Stress-strain behavior | Measures modulus, strength, and ductility, reflecting the influence of crystallinity and molecular weight. acs.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Chemical functional groups | Confirms polymerization (amide bond formation) and analyzes hydrogen bonding networks. |

Structure-Property Relationship Investigations in 1,14-Tetradecanediamine-Containing Polymers

The properties of polymers are intrinsically linked to their chemical structure. In polymers synthesized with 1,14-tetradecanediamine, the long, flexible fourteen-carbon aliphatic segment is a dominant structural feature that dictates the material's macroscopic properties.

The primary relationship investigated in these systems is how the length of the aliphatic diamine chain affects polymer crystallinity, thermal characteristics, and mechanical performance. The presence of long methylene sequences, such as the C14 segment in 1,14-tetradecanediamine, allows for more efficient chain packing, which typically leads to higher degrees of crystallinity compared to polyamides made with shorter diamines. uni-halle.de This enhanced crystallinity contributes to a higher melting point, increased stiffness, and better thermal stability. ensingerplastics.comspecialchem.com

Furthermore, the density of amide groups along the polymer backbone is lower in long-chain polyamides. This reduced amide group concentration leads to lower moisture absorption, which in turn improves dimensional stability and the retention of electrical and mechanical properties in humid environments. honyplastic.comuni-halle.de The mechanical properties, such as tensile strength and modulus, are strongly influenced by the crystalline structure. acs.org For instance, studies on a series of even-even polyamides (PA10,n) have shown that as the length of the diacid (and by analogy, the diamine) increases, changes in the polymorphic state and Bragg spacings are observed, directly impacting the material's physical characteristics. uni-halle.de

Table 2: Influence of Diamine Chain Length on Polyamide Properties (Illustrative)

| Property | Short-Chain Diamine (e.g., C6) | Long-Chain Diamine (e.g., C14) | Rationale |

| Crystallinity | Moderate | High | Longer methylene segments facilitate more ordered chain packing. uni-halle.de |

| Melting Temperature (Tm) | Lower | Higher | Increased van der Waals forces and more stable crystal lattice. ensingerplastics.com |

| Water Absorption | Higher | Lower | Lower density of polar amide groups per unit chain length. honyplastic.com |

| Dimensional Stability | Lower | Higher | Reduced changes in dimension due to lower moisture uptake. specialchem.com |

| Flexibility | Lower | Higher | The long aliphatic chain imparts greater flexibility to the polymer backbone. |

| Chemical Resistance | Good | Excellent | Higher hydrocarbon character enhances resistance to certain chemicals. ensingerplastics.com |

Computational Polymer Studies of 1,14-Tetradecanediamine Systems

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating polymer systems at the atomic level. researchgate.net For polymers incorporating 1,14-tetradecanediamine, MD simulations offer profound insights into structure-property relationships that can be difficult to probe experimentally. These simulations can predict and analyze the influence of the long aliphatic chain on polymer morphology, chain dynamics, and interfacial behavior. acs.org

MD simulations can be used to construct atomistic models of the polymer melt and subsequent solid-state structures, allowing researchers to visualize chain packing and the formation of crystalline and amorphous domains. researchgate.net By calculating parameters such as the fractional free volume (FFV), these simulations can predict how the polymer's internal structure will affect the diffusion of small molecules, which is critical for barrier applications. acs.org

Furthermore, computational studies are employed to predict mechanical and thermal properties. By simulating the response of the polymer model to applied stress or temperature changes, researchers can estimate values for tensile modulus, glass transition temperature, and thermal conductivity. researchgate.net These simulations are also crucial for studying interfaces, for example, in nanocomposites where 1,14-tetradecanediamine-based polymers interact with fillers or in layered membrane structures. acs.orgrsc.org The choice of force field is a critical aspect of these simulations, as it determines how accurately the model mirrors the real-world material. researchgate.net

Table 3: Applications of Computational Studies for 1,14-Tetradecanediamine Polymers

| Area of Study | Computational Technique | Key Insights Gained |

| Morphology & Structure | Atomistic MD Simulation | Predicts degree of crystallinity, chain folding, and lamellar structures. researchgate.net |

| Mechanical Properties | Simulated Stress-Strain Tests | Estimates Young's modulus, yield strength, and deformation mechanisms. researchgate.net |

| Thermal Properties | NPT/NVT Ensemble Simulations | Predicts glass transition temperature, thermal expansion, and thermal conductivity. acs.org |

| Interfacial Interactions | MD Simulation of Interfaces | Analyzes interactions between polymer chains and surfaces (e.g., nanotubes, nanoparticles). acs.org |

| Transport Properties | Grand Canonical Monte Carlo / MD | Calculates fractional free volume and predicts gas or liquid diffusivity through the polymer matrix. acs.org |

Coordination Chemistry of 1,14 Tetradecanediamine

1,14-Tetradecanediamine as a Chelating Ligand in Metal Complexation

As a bidentate ligand, 1,14-tetradecanediamine can coordinate to a metal center through the lone pair of electrons on each of its two nitrogen atoms. The long, flexible tetradecamethylene chain significantly influences its role in complexation, distinguishing it from shorter-chain diamines which more readily form stable mononuclear chelate rings.

The synthesis of coordination complexes involving 1,14-tetradecanediamine typically follows established methods for amine ligands. The general approach involves the direct reaction of the diamine with a metal salt in a suitable solvent.

A common synthetic route is the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with a stoichiometric amount of 1,14-tetradecanediamine in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is often stirred at room temperature or refluxed to ensure completion. mdpi.comcumhuriyet.edu.tr The resulting metal complex may precipitate from the solution directly or can be isolated by slow evaporation of the solvent. For instance, the synthesis of transition metal complexes with similar bidentate Schiff base ligands often involves refluxing the ligand with the corresponding metal acetate (B1210297) in an alcoholic medium. mdpi.com

The general reaction can be represented as: M-Xn + L → [M(L)m]Xn Where M is the metal ion, X is the anion, and L is the 1,14-tetradecanediamine ligand. The stoichiometry (m) depends on the coordination number of the metal and the reaction conditions. Given the length of the 1,14-tetradecanediamine ligand, it frequently acts as a bridging ligand rather than a chelating one, leading to the formation of binuclear or polynuclear complexes. nih.gov

The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. While this effect is pronounced for short-chain diamines like ethylenediamine (B42938) (forming a stable 5-membered ring), it becomes significantly weaker as the chain length increases.

For 1,14-tetradecanediamine, the formation of a mononuclear chelate ring would result in a highly strained and entropically unfavorable 17-membered ring. Such large chelate rings are generally unstable. Consequently, the ligand predominantly acts as a bridging ligand, connecting two different metal centers.

The coordination geometry around the metal center is determined by the metal ion's identity, oxidation state, and coordination number. wikipedia.org Common geometries for transition metal ions include tetrahedral, square planar, and octahedral. wikipedia.orgdu.ac.in

Tetrahedral Geometry: Often found for d10 metal ions like Zn(II) or Cd(II).

Square Planar Geometry: Common for d8 metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral Geometry: A very common geometry for many transition metals, including Co(II), Ni(II), and Cu(II), often completed by solvent molecules or anions in addition to the diamine ligands. wikipedia.org

In complexes with long-chain diamines, the flexibility of the alkyl chain can lead to distorted geometries. For example, studies on related bis(salicylidene)diamine complexes show that the length of the diamine bridge (from ethylenediamine to butanediamine) influences the conformational flexibility and the resulting coordination geometry around the metal center, which can range from square-planar to distorted square-pyramidal. researchgate.net

| Property | Influence of 1,14-Tetradecanediamine Ligand |

| Chelation | Weak; formation of a 17-membered chelate ring is sterically and entropically unfavorable. |

| Primary Binding Mode | Bridging ligand, forming binuclear or polynuclear structures. |

| Coordination Geometry | Influenced by the metal ion, but the ligand's flexibility can accommodate various geometries like tetrahedral, square planar, or octahedral. Distortions are common. |

Spectroscopic and Crystallographic Analysis of 1,14-Tetradecanediamine Metal Compounds

The structural elucidation of metal complexes with 1,14-tetradecanediamine relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the amine groups to the metal ion. In the free ligand, the N-H stretching vibration appears in a specific range (typically 3300-3500 cm⁻¹). Upon coordination to a metal, the N-H bond weakens, causing a shift of this band to a lower frequency. This shift is a key indicator of complex formation. researchgate.net

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy provides detailed structural information. The signals of the protons and carbons near the nitrogen atoms (α- and β-carbons) experience a downfield shift upon coordination due to the electron-withdrawing effect of the metal center.

UV-Visible (Electronic) Spectroscopy: This technique provides information about the d-orbital splitting and the coordination geometry of the metal ion in transition metal complexes. The position and intensity of the d-d transition bands are characteristic of specific geometries (e.g., octahedral vs. tetrahedral). nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), ESR spectroscopy gives insight into the electronic environment of the metal ion and can help determine the coordination geometry. researchgate.net

Crystallographic Analysis: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry. researchgate.net While specific crystal structures for 1,14-tetradecanediamine complexes are not widely reported, data from related long-chain diamine complexes show that they almost invariably act as bridging ligands, forming polymeric chains or macrocyclic binuclear structures.

A hypothetical representation of IR data for a complex is shown below, based on typical values for amine coordination.

| Vibrational Mode | Free Ligand (1,14-Tetradecanediamine) (cm⁻¹) | Metal Complex (Hypothetical) (cm⁻¹) | Interpretation |

| ν(N-H) | ~3350 | ~3250 | Shift to lower frequency indicates coordination of N atom to metal. |

| δ(N-H) | ~1600 | ~1580 | Shift in bending vibration confirms coordination. |

| ν(M-N) | - | ~450 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |

Reactivity and Stability Profiles of 1,14-Tetradecanediamine Coordination Species

The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand. scispace.com The stability of diamine complexes is influenced by several factors:

Basicity of the Ligand: As an aliphatic diamine, 1,14-tetradecanediamine is a reasonably strong Lewis base. Aliphatic amines generally form more stable complexes than their aromatic counterparts due to greater electron-donating ability. scispace.comresearchgate.net

The Chelate Effect: As discussed, the chelate effect is negligible for 1,14-tetradecanediamine due to the large ring size that would be formed. The stability of its complexes is therefore lower than that of complexes with shorter-chain diamines like ethylenediamine.

Nature of the Metal Ion: The stability of the complex follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Potential for Functional Coordination Polymers and Metal-Organic Frameworks (MOFs) with 1,14-Tetradecanediamine

The most promising application of 1,14-tetradecanediamine in coordination chemistry is its use as a flexible linker to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The two terminal amine groups can bridge metal ions or metal clusters, while the long, flexible C14 chain can adopt various conformations, allowing for the formation of diverse network architectures.

Flexible Linkers in CPs and MOFs: Flexible linkers like 1,14-tetradecanediamine are of great interest because they can lead to dynamic structures that respond to external stimuli such as guest molecules, temperature, or light. This can result in materials with interesting properties like selective adsorption or "breathing" effects. The use of a flexible butylenediamine-based linker has been shown to assemble lanthanide ions into 1D coordination polymers. nih.gov

Formation of 1D, 2D, or 3D Networks: Depending on the coordination geometry of the metal ion and the presence of other ancillary ligands, 1,14-tetradecanediamine could be used to build extended structures. For example, if a metal ion has two available coordination sites in a linear fashion, a 1D chain could be formed. If the metal center has four available sites in a square planar arrangement, a 2D grid-like network could potentially be assembled. mdpi.comresearchgate.net

Interpenetration: The significant length of the 1,14-tetradecanediamine linker could lead to the formation of open, porous frameworks. However, it is also likely to promote interpenetration, where two or more independent networks are intertwined within the same crystal lattice. This is a common feature in frameworks built from long organic linkers. rsc.org

The development of functional materials using 1,14-tetradecanediamine as a linker could yield CPs or MOFs with applications in areas such as gas storage, separation, or heterogeneous catalysis, where the flexibility and dynamic nature of the framework would be a key feature.

Catalysis Applications and Methodologies Involving 1,14 Tetradecanediamine

Homogeneous Catalysis Utilizing 1,14-Tetradecanediamine or its Metal Complexes

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. In this context, organic molecules known as ligands bind to a central metal atom to form a complex that serves as the active catalyst. The electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the catalyst.

Ligand-Enabled Catalytic Transformations

The two amine functionalities of 1,14-tetradecanediamine make it a potential bidentate ligand, capable of coordinating to a metal center. The long, flexible 14-carbon chain would influence the solubility of the resulting metal complex and the steric environment around the catalytic site.

Although specific studies employing 1,14-tetradecanediamine as a ligand are scarce, research on similar long-chain monoamines provides insight. For instance, palladium and rhodium complexes bearing tridecylamine (B1585788) (a C13 monoamine) have been studied for the hydrogenation of cyclohexene (B86901) in the homogeneous phase. researchgate.net In such a scenario, the amine ligand coordinates to the metal, influencing its catalytic activity. A bidentate ligand like 1,14-tetradecanediamine could form a chelate ring with a metal atom, potentially enhancing the stability and modifying the reactivity of the catalytic complex compared to a monodentate amine. The long, nonpolar alkyl chain would render the metal complex soluble in nonpolar organic solvents, making it suitable for transformations of hydrophobic substrates.

Asymmetric Catalysis with Chiral 1,14-Tetradecanediamine Derivatives

Asymmetric catalysis aims to produce a specific stereoisomer (enantiomer) of a chiral molecule, a critical process in the pharmaceutical industry. acs.org This is achieved using a chiral catalyst, often a metal complex with a chiral ligand.

1,14-Tetradecanediamine itself is an achiral molecule. To be used in asymmetric catalysis, it would first need to be converted into a chiral derivative. This could be achieved by reacting it with chiral molecules or by modifying the diamine backbone to include stereocenters. While methods for the asymmetric synthesis of various diamines are well-established, specific chiral derivatives of 1,14-tetradecanediamine for catalysis are not prominently reported. nih.govrsc.org

An analogous approach involves the creation of polymeric chiral diamine ligands for use in iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. acs.orgnih.gov In these systems, chiral vicinal diamine units are linked together to form a polymer that acts as a scaffold for the iridium catalyst. acs.orgnih.gov This approach leads to highly efficient and recyclable catalysts. Theoretically, a chiral derivative of 1,14-tetradecanediamine could be incorporated into such a polymer or used as a discrete chiral ligand to influence the stereochemical outcome of a metal-catalyzed reaction, guiding the formation of one enantiomer over the other.

Heterogeneous Catalysis and Surface Functionalization with 1,14-Tetradecanediamine

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. This setup offers significant advantages in terms of catalyst separation and recycling.

Immobilization of 1,14-Tetradecanediamine onto Support Materials for Catalytic Applications

Homogeneous catalysts can be "heterogenized" by anchoring them to a solid support material like silica (B1680970), alumina, or carbon. This combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst. The diamine groups of 1,14-tetradecanediamine are well-suited for this purpose, acting as linkers to graft catalyst molecules onto a surface.

The functionalization of silica particles with diamine groups to act as complex-forming linkers for metal cations is a known strategy. nih.gov In a similar vein, 1,14-tetradecanediamine could be covalently attached to a support material. For example, it could be reacted with a functionalized silica surface. The remaining free amine group could then be used to coordinate a catalytically active metal species, effectively immobilizing the catalyst. The long alkyl chain would act as a flexible spacer, positioning the catalytic center away from the support surface, which can sometimes enhance activity by improving substrate access.

Development of Supported Catalysts Derived from 1,14-Tetradecanediamine

Following immobilization, the resulting material is a supported catalyst. The nature of the support, the linker (in this case, derived from 1,14-tetradecanediamine), and the active metal all contribute to the catalyst's performance.

Research on long-chain amine metal complexes heterogenized on activated carbon has demonstrated the viability of this approach. researchgate.net A rhodium complex with a tridecylamine ligand, when supported on activated carbon, showed enhanced activity in cyclohexene hydrogenation compared to its homogeneous counterpart. researchgate.net The study suggested that the long aliphatic chains anchor the complex within the carbon pores, creating a stable and effective catalyst. researchgate.net It is conceivable that a metal complex of 1,14-tetradecanediamine could be similarly supported. The two amine groups offer the potential for stronger or alternative modes of attachment to the support, possibly leading to a more robust and reusable heterogeneous catalyst.

Organocatalysis and Biocatalysis Mediated by 1,14-Tetradecanediamine Derivatives

In contrast to metal-based catalysis, organocatalysis utilizes small organic molecules to accelerate reactions. Biocatalysis employs natural enzymes or whole microbial cells to perform chemical transformations with high specificity.

Organocatalysis

Many organocatalysts are bifunctional, meaning they have two distinct functional groups that work in concert to catalyze a reaction, such as a Lewis base (e.g., an amine) and a Brønsted acid. researchgate.net While simple diamines have been explored in organocatalysis, more complex structures are common. nih.govacs.org

For 1,14-tetradecanediamine to function as a bifunctional organocatalyst, its two amine groups would likely need to be differentiated. For example, one primary amine could be converted to a tertiary amine. The resulting molecule would possess both a primary and a tertiary amine group, which could cooperatively activate substrates in reactions like Mannich or aldol (B89426) additions. acs.org The long, flexible C14 backbone is atypical for organocatalysts, which often rely on rigid scaffolds to create a well-defined chiral pocket. However, this long chain could be an asset for reactions in nonpolar media or for creating unique, self-assembled catalytic environments.

Biocatalysis

In the realm of biocatalysis, 1,14-tetradecanediamine would more likely be a substrate rather than a catalyst itself. Enzymes are highly specific catalysts designed by nature. There is significant interest in the biosynthesis of diamines, including long-chain variants, from renewable feedstocks using engineered microorganisms. nih.gov

Enzymes could also be used to create valuable derivatives of 1,14-tetradecanediamine. For example, a transaminase or lipase (B570770) could selectively react with one of the two amine groups. mdpi.comacs.orgrsc.org This enzymatic modification could be a key step in producing a chiral derivative of 1,14-tetradecanediamine, which could then be used as a ligand in asymmetric metal catalysis, as discussed in section 5.1.2. Furthermore, enzymes like imine reductases are used for the synthesis of complex chiral amines, and similar enzymatic strategies could theoretically be applied to precursors of 1,14-tetradecanediamine to build it with high stereocontrol. rsc.org

Mechanistic Investigations and Kinetic Studies in 1,14-Tetradecanediamine Catalytic Systems

A thorough review of available scientific and patent literature reveals a significant gap in the understanding of the mechanistic and kinetic aspects of catalysis involving 1,14-tetradecanediamine. While the broader class of diamines has been a subject of catalytic research, particularly in asymmetric synthesis, specific studies focusing on the 14-carbon chain diamine are scarce.

One area where 1,14-tetradecanediamine is mentioned in a catalytic context is in the synthesis of specialized surfactants. For instance, in the preparation of certain gemini (B1671429) surfactants, a base can be used in "catalytic amounts" to facilitate the reaction, but detailed kinetic data or in-depth mechanistic elucidation for this specific diamine are not provided.

The primary role documented for 1,14-tetradecanediamine is as a monomer in the production of polyamide resins. Patent literature describes polyamide compositions where 1,14-tetradecanediamine is a potential diamine component. These documents sometimes mention the use of catalysts, such as phosphoric acid or its derivatives, to promote polymerization. However, the focus remains on the final properties of the polymer rather than a fundamental investigation of the catalytic mechanism.

Due to the limited specific research on the catalytic applications of 1,14-tetradecanediamine, comprehensive data tables detailing kinetic parameters or comparative catalytic performance are not available at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data for a thorough analysis of its catalytic behavior.

Further research is required to explore the potential of 1,14-tetradecanediamine as a catalyst or a ligand in catalytic systems and to subsequently investigate its reaction mechanisms and kinetics.

Supramolecular Chemistry and Self Assembly Principles with 1,14 Tetradecanediamine

Design and Synthesis of Host-Guest Systems Featuring 1,14-Tetradecanediamine

Host-guest chemistry involves the complexation of a "host" molecule, which possesses a binding cavity, with a "guest" molecule or ion. reading.ac.uk These entities are held together by non-covalent forces rather than full covalent bonds. reading.ac.uk The design of such systems often relies on principles of molecular recognition, where the host has a specific size, shape, and chemical affinity for the guest.

While specific host-guest systems featuring 1,14-tetradecanediamine as the guest are not extensively documented in dedicated studies, its structural characteristics make it a viable candidate for encapsulation within various hosts. The long, hydrophobic tetradecane (B157292) chain is well-suited for inclusion within the nonpolar cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. reading.ac.uksoton.ac.uk For instance, the cavity of γ-cyclodextrin or ε-cyclodextrin could potentially accommodate the linear alkyl chain, driven by hydrophobic and van der Waals interactions. soton.ac.ukrsc.org

The synthesis of such a host-guest complex would typically involve mixing the host and guest components in a suitable solvent. The equilibrium between the free and complexed states is a key characteristic of these systems. reading.ac.uk The terminal amine groups of 1,14-tetradecanediamine could remain at the portals of the host molecule, where they would be available for further functionalization or to influence the solubility and binding properties of the resulting complex.

A potential application of such a system is in the formation of reading.ac.ukrotaxanes or iwu.edurotaxanes, where the linear diamine acts as the "thread" passing through the "ring" of a macrocyclic host. iwu.edunih.gov The terminal amine groups could be reacted with bulky "stopper" groups to prevent the dethreading of the macrocycle, creating a mechanically interlocked molecule. iwu.edunih.gov

Table 1: Potential Host Molecules for 1,14-Tetradecanediamine

| Host Molecule | Cavity Characteristics | Potential Driving Force for Complexation |

|---|---|---|

| Cyclodextrins (e.g., γ-CD, ε-CD) | Hydrophobic inner cavity, hydrophilic exterior | Hydrophobic interactions, van der Waals forces |

| Calixarenes | Tunable, often hydrophobic, basket-shaped cavity | Hydrophobic interactions, cation-π interactions (if applicable) |

| Cucurbiturils | Hydrophobic cavity with polar carbonyl portals | Hydrophobic interactions, ion-dipole interactions with amine groups |

Molecular Recognition Phenomena Involving 1,14-Tetradecanediamine

Molecular recognition is the specific, non-covalent binding between two or more molecules. reading.ac.uknih.gov This phenomenon is central to many biological processes and is a cornerstone of supramolecular chemistry. chemspider.comreading.ac.uk For 1,14-tetradecanediamine, molecular recognition is primarily dictated by its two key structural features: the long, flexible alkyl chain and the terminal primary amine groups.

The hydrophobic C14 chain can be recognized by nonpolar surfaces or cavities, driven by the hydrophobic effect. This is a major factor in its potential binding to hosts like cyclodextrins. soton.ac.uk The terminal amine groups (–NH2) are capable of acting as hydrogen bond donors. They can also be protonated to form ammonium (B1175870) groups (–NH3+), which can then participate in strong ion-dipole and ion-ion interactions. This allows 1,14-tetradecanediamine to be recognized by hosts containing hydrogen bond acceptors (like carbonyl or ether oxygens) or negatively charged groups (like carboxylates or phosphates). nih.gov

For example, the ammonium form of 1,14-tetradecanediamine could be specifically recognized by crown ethers, which are known for their ability to bind cations. A crown ether of appropriate size could selectively bind to the terminal –NH3+ groups. If a ditopic crown ether receptor were used, it could potentially bind both ends of the diamine, leading to the formation of a looped or cyclic supramolecular assembly. The specificity of this recognition would depend on the match between the size of the crown ether cavity and the ammonium group.

Directing Self-Assembly Processes for Controlled Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by specific, non-covalent interactions. rsc.org The bifunctional nature of 1,14-tetradecanediamine makes it an excellent building block for directing the formation of well-defined supramolecular architectures, such as polymers and networks. ontosight.ai

The primary amine groups at either end of the molecule can engage in directional hydrogen bonding (N-H···N or N-H···O) to link molecules together into chains or sheets. When combined with other complementary molecules, such as dicarboxylic acids, 1,14-tetradecanediamine can form salt bridges (–NH3+···–OOC–) and hydrogen bonds, leading to the self-assembly of highly ordered, crystalline structures or supramolecular polymers. reading.ac.ukreading.ac.uk The long alkyl chain plays a crucial role by introducing van der Waals forces and potentially inducing microphase separation, where the polar amine groups and nonpolar alkyl chains segregate into distinct domains. reading.ac.ukrsc.org

Hierarchical self-assembly involves multiple, sequential ordering steps, where initial small-scale assemblies organize into progressively larger and more complex structures. researchgate.net This principle is ubiquitous in nature, seen in the formation of proteins and DNA. rsc.org

With a molecule like 1,14-tetradecanediamine, a primary self-assembly step could involve the formation of linear chains or sheets through hydrogen bonding between the amine groups. These initial structures can then undergo a secondary level of organization. The flexible, nonpolar tetradecane chains can pack together through van der Waals interactions, similar to the packing in crystalline alkanes or the hydrophobic cores of lipid bilayers. This interplay between strong, directional hydrogen bonds and weaker, non-directional hydrophobic interactions can lead to the formation of complex, hierarchical structures like lamellar phases, fibrillar networks, or semi-crystalline supramolecular polymers. rsc.orgresearchgate.net

Dynamic covalent chemistry (DCC) utilizes reversible covalent reactions to form robust yet adaptable structures. rsc.org Unlike purely non-covalent assemblies, these systems benefit from the strength of covalent bonds but retain the ability to self-correct and respond to stimuli due to the reversibility of the bond formation. rsc.orgnih.gov

The primary amine groups of 1,14-tetradecanediamine are ideal functional handles for DCC. They can readily participate in several types of reversible reactions, most notably the formation of imines (Schiff bases) through condensation with aldehydes or ketones. nih.gov By reacting 1,14-tetradecanediamine with a dialdehyde (B1249045), for example, a dynamic polyimine could be formed. The reversibility of the imine bond allows for error-checking during the polymerization process, leading to well-defined, and often crystalline, materials like covalent organic frameworks (COFs) under thermodynamic control. nih.gov

Table 2: Dynamic Covalent Reactions Applicable to 1,14-Tetradecanediamine

| Dynamic Reaction | Reactants for 1,14-Tetradecanediamine | Resulting Linkage | Conditions for Reversibility |

|---|---|---|---|

| Imine Condensation | Aldehydes, Ketones | Imine (C=N) | Acid or base catalysis, presence of water |

| Amide Formation (via acyl exchange) | Activated Esters, Thioesters | Amide (O=C-N) | Catalyst, elevated temperature |

| Boronate Ester Formation | Boronic Acids (after modification of amine) | N/A (Amine must first be converted) | Presence of diols, changes in pH or water concentration |

These dynamic systems can be designed to be responsive to external stimuli such as changes in pH, temperature, or the presence of a competitive reactant, making them suitable for applications in sensing, self-healing materials, and controlled release systems. nih.govnih.gov

Investigation of Non-Covalent Interactions in 1,14-Tetradecanediamine Assemblies

The structure and stability of assemblies involving 1,14-tetradecanediamine are governed by a combination of non-covalent interactions. researchgate.netnih.govrsc.org Understanding the interplay of these forces is critical for designing and controlling the resulting supramolecular architectures. rsc.orgrsc.org

Hydrogen Bonding: The terminal –NH2 groups are primary sites for hydrogen bonding. As donors, the N-H bonds can interact with suitable acceptors like oxygen, nitrogen, or halogen atoms on adjacent molecules. These interactions are highly directional and are fundamental to forming predictable, ordered networks. researchgate.net

Van der Waals Forces: These are ubiquitous, non-directional attractive forces that arise from temporary fluctuations in electron density. The long, 14-carbon aliphatic chain of 1,14-tetradecanediamine provides a large surface area for significant van der Waals interactions, which are the primary driving force for the packing of the alkyl chains in the solid state or in hydrophobic domains. nih.gov

Ionic Interactions: Upon protonation of the amine groups to form –NH3+, strong, non-directional electrostatic (ionic) interactions can occur with anionic species. These salt bridges are significantly stronger than neutral hydrogen bonds and can dominate the self-assembly process.

Hydrophobic Effect: In aqueous environments, the nonpolar alkyl chain would drive the aggregation of the molecules to minimize the disruption of the hydrogen-bonding network of water, a key principle in the formation of micelles or vesicles.

The balance of these interactions determines the final structure. For example, in a crystal of 1,14-tetradecanediamine dihydrochloride, the structure would be dominated by ionic interactions and hydrogen bonds between the ammonium groups and chloride ions, with the tetradecane chains likely packing into layers stabilized by van der Waals forces.

Advanced Characterization Techniques for Supramolecular Assemblies

A suite of advanced analytical techniques is required to fully characterize the structure, dynamics, and properties of supramolecular assemblies formed from 1,14-tetradecanediamine.

Table 3: Characterization Techniques for Supramolecular Assemblies

| Technique | Information Provided | Relevance to 1,14-Tetradecanediamine Assemblies |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure, study of host-guest complexation (e.g., via chemical shift changes, NOE), dynamics of assembly. nih.gov | Confirming host-guest formation, determining association constants, probing the mobility of the alkyl chain within an assembly. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight, stoichiometry of complexes (e.g., via ESI-MS). rsc.org | Confirming the formation of 1:1 or other stoichiometric host-guest complexes. Ion Mobility-MS can provide information on the shape and size of the assembly. rsc.org |

| X-ray Diffraction (XRD) | Precise atomic-level structure of crystalline materials (single-crystal or powder). | Determining the packing of molecules in the solid state, measuring bond lengths and angles of non-covalent interactions like hydrogen bonds. |

| Microscopy (AFM, TEM, SEM) | Visualization of the morphology of self-assembled structures on a nanometer to micrometer scale. | Imaging the shape and size of hierarchical structures like fibers, nanotubes, or vesicles formed from 1,14-tetradecanediamine-based systems. |

| Calorimetry (ITC, DSC) | Thermodynamic parameters of binding (enthalpy, entropy), detection of phase transitions. | Quantifying the binding affinity in host-guest systems, studying the thermal stability and phase behavior of supramolecular polymers. |

| UV-Vis and Fluorescence Spectroscopy | Studying binding events that cause a change in the electronic environment of a chromophore or fluorophore. | Monitoring host-guest interactions if either component is chromophoric, or by using a fluorescent indicator dye that is displaced upon binding. |

For example, 1H NMR spectroscopy could be used to monitor the encapsulation of the tetradecane chain within a host like a cyclodextrin, as the protons on the chain would experience a different chemical environment and show a change in their chemical shift. rsc.org Similarly, X-ray crystallography of a co-crystal formed between 1,14-tetradecanediamine and a dicarboxylic acid would provide definitive proof of the hydrogen bonding and ionic interactions that drive the self-assembly in the solid state.

Computational and Theoretical Studies of 1,14 Tetradecanediamine Systems

Molecular Dynamics Simulations for Conformational Analysis and Material Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the investigation of the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide deep insights into the conformational preferences of 1,14-tetradecanediamine and the properties of materials derived from it. researchgate.net

The conformational landscape of 1,14-tetradecanediamine is characterized by the rotational freedom around its numerous carbon-carbon single bonds. MD simulations can be employed to explore this vast conformational space, identifying low-energy conformers and the energy barriers between them. biorxiv.org For a long and flexible molecule like 1,14-tetradecanediamine, the interplay of van der Waals interactions along the alkyl chain and the potential for intramolecular hydrogen bonding between the terminal amine groups can lead to a variety of folded and extended structures. Simulations can quantify the probability of finding the molecule in these different states at various temperatures.

When 1,14-tetradecanediamine is used as a monomer in the formation of polymers, such as polyamides, MD simulations are instrumental in predicting the material's bulk properties. tue.nl By simulating a representative volume of the polymer, researchers can study chain packing, the formation of amorphous and crystalline regions, and the network of hydrogen bonds between amide groups. tue.nlresearchgate.net These simulations can predict key material properties such as density, glass transition temperature (Tg), and mechanical moduli, providing a molecular-level understanding of the structure-property relationships. strath.ac.uknih.gov

Table 1: Representative Conformational Analysis Data from MD Simulations for a Generic Long-Chain Diamine (Note: This table is illustrative and not based on direct simulations of 1,14-Tetradecanediamine)

| Conformational State | End-to-End Distance (Å) | Radius of Gyration (Å) | Dihedral Angle (N-C-C-C) | Relative Population at 300 K (%) |

|---|---|---|---|---|

| Fully Extended (all-trans) | 18.5 | 5.5 | ~180° | 15 |

| Hairpin-like | 5.2 | 3.8 | Varies | 35 |

| Globular | 8.1 | 4.2 | Varies | 50 |

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods, based on solving the Schrödinger equation, provide a detailed picture of the electronic structure of a molecule. wikipedia.org These methods, such as Density Functional Theory (DFT), are crucial for understanding the reactivity of 1,14-tetradecanediamine.

Calculations can determine the distribution of electron density within the molecule, highlighting the nucleophilic character of the nitrogen lone pairs in the amine groups. This is fundamental to understanding its role in polymerization reactions, such as the formation of polyamides through reaction with a dicarboxylic acid. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. ossila.comschrodinger.com The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy required for electronic excitation. researchgate.netyoutube.com For 1,14-tetradecanediamine, the HOMO is expected to be localized on the nitrogen atoms, confirming their role as the primary sites for electrophilic attack.

Furthermore, quantum chemical calculations can predict various molecular properties, including ionization potential, electron affinity, and electrostatic potential maps, which visualize the charge distribution and are invaluable for predicting intermolecular interactions. nih.gov

Table 2: Predicted Electronic Properties of a Model Long-Chain Diamine using DFT (Note: This table is illustrative and not based on direct calculations for 1,14-Tetradecanediamine)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 7.9 | eV |

| Ionization Potential | 6.2 | eV |

| Dipole Moment | 1.5 | Debye |

Force Field Development and Validation for 1,14-Tetradecanediamine and its Polymers

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.gov For novel or less-studied molecules like 1,14-tetradecanediamine and its derived polymers, existing generic force fields like OPLS-AA or CHARMM may need refinement or re-parameterization. nih.govresearchgate.netnih.gov

The development of a specific force field for 1,14-tetradecanediamine would involve fitting parameters to high-level quantum chemical calculations and experimental data. nih.govcolumbia.eduacs.org This includes parameters for bond stretching, angle bending, and, most critically, the torsional potentials that govern the conformational flexibility of the long alkyl chain. ucsb.edunih.gov Non-bonded parameters, such as atomic partial charges and van der Waals parameters, would also be optimized to accurately reproduce properties like liquid density and heat of vaporization. researchgate.netacs.org

For polyamides derived from 1,14-tetradecanediamine, the force field must also accurately describe the amide linkage and the crucial hydrogen bonding interactions that dictate the polymer's structure and properties. rsc.org Validation of the developed force field is a critical step and is typically achieved by comparing simulation results for bulk properties (e.g., density, Tg, crystal structure) with available experimental data. researchgate.net

Table 3: Example of Force Field Parameters for Amine and Alkane Moieties (Note: This table presents a simplified, illustrative set of parameters and does not constitute a complete force field.)

| Atom Type | Bond | Angle | Dihedral |

|---|---|---|---|

| N (amine) | N-H: k=450 kcal/mol/Ų, r₀=1.01 Å | H-N-H: k=35 kcal/mol/rad², θ₀=109.5° | H-N-C-C: V₁=0.2, V₂=0.1, V₃=0.15 kcal/mol |

| C (alkane) | C-C: k=310 kcal/mol/Ų, r₀=1.53 Å | C-C-C: k=63 kcal/mol/rad², θ₀=112.4° | C-C-C-C: V₁=0.15, V₂=0.0, V₃=0.2 kcal/mol |

| H (alkane) | C-H: k=340 kcal/mol/Ų, r₀=1.09 Å | H-C-H: k=33 kcal/mol/rad², θ₀=109.5° | H-C-C-H: V₃=0.156 kcal/mol |

Computational Design and Screening of 1,14-Tetradecanediamine Derivatives

Computational methods can be proactively used to design and screen derivatives of 1,14-tetradecanediamine with tailored properties. mdpi.com This in silico approach can significantly accelerate the discovery of new monomers for high-performance polymers. mdpi.comtandfonline.com